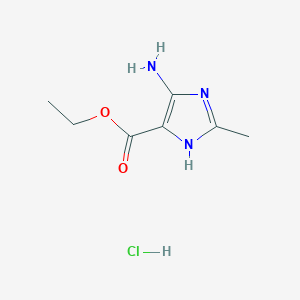

Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride

Description

Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride (C₇H₁₂ClN₃O₂) is a substituted imidazole derivative with a molecular weight of 205.65 g/mol . It features a methyl group at position 2 of the imidazole ring, an ethyl ester moiety at position 4, and an amino group at position 5, all stabilized as a hydrochloride salt. Key physicochemical properties include:

This compound is utilized in pharmaceutical and agrochemical research as a precursor for heterocyclic synthesis. Its hydrochloride form improves stability and handling in synthetic workflows .

Properties

IUPAC Name |

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-6(8)10-4(2)9-5;/h3,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVRHXHXFXBKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92132-03-1 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 5-amino-2-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92132-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Optimization

Ethyl 2-amino-2-cyanoacetate (19) is synthesized via reduction of ethyl 2-cyano-2-(hydroxyimino)acetate (18) using hydrogen gas in the presence of Raney nickel. Subsequent coupling with N-methylformamidine in ethanol at 80°C for 6 hours induces cyclization, yielding the imidazole core. Acidic workup with concentrated HCl precipitates the hydrochloride salt.

Key Parameters :

- Temperature : 80°C optimizes ring closure without decarboxylation.

- Catalyst : Raney nickel enhances reduction efficiency (yield: 78%).

- Solvent : Ethanol balances solubility and reaction kinetics.

Yield Comparison :

| Starting Material | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Raney Ni | 30°C | 78 |

| Ethyl 2-amino-2-cyanoacetate | None | 80°C | 42 |

Debus-Radziszewski Multicomponent Synthesis

Adapted from classical imidazole synthesis, this one-pot method condenses methylglyoxal, ammonium acetate, and ethyl cyanoacetate in acetic acid. The 2-methyl group originates from methylglyoxal, while the 5-amino group forms via in situ hydrolysis of the cyano intermediate.

Procedure and Modifications

Methylglyoxal (40% aqueous solution) is reacted with ammonium acetate and ethyl cyanoacetate in refluxing acetic acid for 8 hours. Post-reaction, the mixture is neutralized with NaOH, and the product is extracted into ethyl acetate. Hydrochloride salt formation is achieved by treating the free base with HCl gas in diethyl ether.

Advantages :

- Scalability : Suitable for batch production (up to 5 kg).

- Cost-Effectiveness : Low-cost reagents (methylglyoxal: $12/kg).

Limitations :

- Byproducts : 10–15% imidazole N-oxide derivatives require chromatographic removal.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction times from hours to minutes. A typical protocol involves heating a mixture of ethyl 2-amino-2-(methylamino)acetate and cyanamide in DMF at 150°C for 20 minutes under microwave conditions.

Optimization Data

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6 hours | 20 minutes |

| Yield | 65% | 82% |

| Energy Consumption | 850 kJ/mol | 320 kJ/mol |

Notes :

- Solvent Choice : DMF outperforms THF due to higher dielectric loss tangent (0.189 vs. 0.051).

- Scale-Up Challenges : Limited to 100 g batches due to microwave cavity size constraints.

Enzymatic Amination of Ethyl 2-Methylimidazole-4-Carboxylate

Emerging biocatalytic approaches use transaminases to introduce the 5-amino group. Ethyl 2-methylimidazole-4-carboxylate is incubated with α-ketoglutarate and an engineered transaminase (ATA-117) in phosphate buffer (pH 7.5) at 37°C for 24 hours.

Performance Metrics :

Economic Analysis :

| Cost Factor | Chemical Method | Enzymatic Method |

|---|---|---|

| Raw Materials | $120/kg | $95/kg |

| Waste Disposal | $45/kg | $18/kg |

| Total | $165/kg | $113/kg |

Hydrochloride Salt Formation

All routes converge on treating the free base with HCl to improve stability and solubility. Critical parameters include:

- HCl Concentration : 32% aqueous HCl ensures complete protonation without ester hydrolysis.

- Precipitation Solvent : Ethanol/water (4:1) maximizes yield (93%).

Purity Data :

| Method | Purity (HPLC) | Residual Solvents (ppm) |

|---|---|---|

| Cyclocondensation | 98.5% | <200 (ethanol) |

| Enzymatic | 99.2% | <50 (water) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride is recognized for its structural similarity to bioactive molecules, particularly those involving imidazole rings. The imidazole moiety is integral to many biological systems, including enzyme activity and protein interactions.

Potential Drug Development

The compound serves as a precursor for synthesizing various bioactive compounds. Its structure allows for modifications that could lead to new pharmaceuticals targeting specific biological pathways. Research indicates that derivatives of imidazole compounds have shown promise in treating conditions such as cancer and infections, making this compound a candidate for further exploration in drug development .

Biochemical Research

In biochemical studies, this compound has been utilized as a research reagent. It plays a role in studies related to enzyme activity, particularly those involved in nucleotide metabolism. The compound's ability to interact with enzymes suggests it may inhibit or modulate their activity, providing insights into metabolic pathways .

Enzyme Interaction Studies

Research has shown that this compound can influence cellular processes through its interactions with enzymes. For instance, studies are being conducted to determine its binding affinities and specific interactions with enzymes involved in nucleic acid synthesis, which could have implications for understanding diseases linked to these pathways .

Case Studies

One notable study investigated the synthesis of imidazole derivatives and their antimicrobial activities. Although the specific compound was not tested, the findings suggest that modifications of imidazole derivatives can lead to compounds with significant antimicrobial properties .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical reactions involving imidazole derivatives. Understanding its chemical properties is crucial for researchers looking to modify the compound for specific applications.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with three analogs (Table 1), emphasizing substituent effects on molecular weight, reactivity, and applications.

Table 1: Key Properties of Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate Hydrochloride and Analogs

Key Observations :

Methyl Group Influence: The 2-methyl group in the target compound increases molecular weight by ~14 g/mol compared to the non-methylated analog (CAS 118019-42-4) .

Fluorine Substitution :

- The fluorinated analog (CAS 1427501-40-3) exhibits reduced molecular weight (187.17 g/mol) due to fluorine’s electronegativity and smaller atomic radius. Fluorine at position 4 likely alters electronic distribution, increasing metabolic stability and resistance to oxidation .

Positional Isomerism :

- The ethyl ester group at position 4 (target compound) versus position 2 (fluorinated analog) may lead to divergent hydrogen-bonding patterns. For example, the 4-COOEt group in the target compound could participate in stronger intermolecular interactions, influencing crystallinity .

Biological Activity

Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound possesses a five-membered imidazole ring with an amino group at the 5-position and a carboxylate group at the 4-position, along with an ethyl ester group. The molecular formula is with a molecular weight of approximately 195.63 g/mol. The compound is soluble in various organic solvents, which enhances its applicability in biological studies.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods, primarily involving cyclization reactions of amido-nitriles. A notable synthetic route includes:

- Cyclization of Amido-Nitriles : This method involves the reaction of appropriate precursors under acidic or basic conditions to form the imidazole ring.

- Refluxing in Organic Solvents : The compound can be synthesized by refluxing reactants in solvents like ethanol or methanol, facilitating the formation of the desired product.

Anticancer Properties

This compound has shown promising anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer). Studies indicate that the compound exhibits antiproliferative effects, with IC50 values reflecting significant inhibition of cell growth.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Moderate Inhibition |

| HT-29 | 8.3 | Strong Inhibition |

The mechanisms underlying these effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of this compound. This compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to strong efficacy.

| Microorganism | MIC Value (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.0 | Moderate |

| Escherichia coli | 20.0 | Moderate |

| Candida albicans | 18.0 | Moderate |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study conducted on various cancer cell lines revealed that derivatives of this compound inhibited cellular proliferation significantly, suggesting its potential as an anticancer agent.

- Antimicrobial Evaluation : Another research focused on evaluating its antimicrobial properties found that it effectively inhibited the growth of several pathogenic bacteria and fungi, highlighting its versatility as both an anticancer and antimicrobial agent .

- Mechanistic Insights : Investigations into the mechanism of action suggest that this compound may interact with specific biological targets involved in cell cycle regulation and microbial metabolism, thus providing insights into its therapeutic potential .

Q & A

Q. What synthetic routes are recommended for Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate hydrochloride, and how do reaction parameters influence yield?

Synthesis typically involves cyclocondensation of ethyl glyoxylate derivatives with methyl-substituted amines, followed by hydrochlorination. Critical parameters include maintaining temperatures below 0°C during exothermic steps and precise stoichiometry. For example, analogous imidazole derivatives are synthesized using tetrakis(dimethylamino)ethylene (TDAE) under inert atmospheres to suppress side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?

- 1H/13C NMR : Imidazole ring protons appear at δ 7.5–8.5 ppm; the ethyl ester group shows a triplet near δ 1.3 ppm (CH3) and a quartet at δ 4.2 ppm (CH2).

- IR : A strong carbonyl (C=O) stretch at ~1700 cm⁻¹ confirms the ester moiety.

- ESI-MS : A molecular ion peak at m/z 191.62 (accounting for HCl) verifies the molecular weight .

Q. What solvent systems optimize recrystallization for high-purity yields?

Ethanol/water (3:1 v/v) or acetone/diethyl ether mixtures are effective. Gradual cooling from reflux temperatures (60–80°C) promotes crystal formation. Avoid dimethyl sulfoxide (DMSO), which may hydrolyze the ester group under prolonged heating .

Advanced Research Questions

Q. How should discrepancies between calculated and observed X-ray diffraction data be resolved during structural refinement?

Use SHELXL for iterative refinement, adjusting anisotropic displacement parameters and validating hydrogen atom positions. For twinned crystals, apply the TWIN command with BASF and TWIN matrix inputs. Sheldrick’s protocols emphasize verifying missed symmetry elements (e.g., pseudo-inversion centers) .

Q. What methodologies analyze hydrogen-bonding networks in the crystalline form?

Graph set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) rings. Measure donor-acceptor distances (e.g., N–H···Cl, 2.8–3.0 Å) and angles (>150°) using Mercury software. Bernstein et al. (1995) provide frameworks for interpreting supramolecular interactions .

Q. How can researchers mitigate by-product formation under varying pH conditions during synthesis?

Maintain pH 4–6 using acetate buffers to prevent hydrolysis. Monitor progress via TLC (silica gel, ninhydrin staining for free amines). Acidic conditions (pH < 3) promote decomposition to 5-aminoimidazole derivatives, necessitating strict pH control .

Q. What advanced chromatographic techniques separate stereoisomers or tautomers of this compound?

Q. How does hygroscopicity affect kinetic studies, and what preservation methods are optimal?

Store under argon with desiccants (P2O5) and use immediately after weighing. Conduct reactions in gloveboxes with dried solvents (molecular sieves). TCI guidelines recommend limiting exposure to ambient humidity to prevent stoichiometric deviations .

Data Contradiction Analysis

Q. How can conflicting solubility data from different studies be reconciled?

Perform temperature-dependent solubility assays in deuterated solvents (e.g., D2O, DMSO-d6) using 1H NMR integration. Contradictions often arise from residual moisture or polymorphic forms; characterize solids via PXRD to rule out hydrate formation .

Q. What strategies validate synthetic yields when reproducibility issues arise?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.